N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide
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Overview
Description
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide is a compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound is characterized by the presence of a benzothiazole ring, a morpholine ring, and a methanesulfonyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group is introduced via sulfonation, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the benzothiazole derivative reacts with morpholine.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group, which can be achieved through an amidation reaction using a suitable carboxylic acid derivative.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the benzothiazole ring can be substituted with other nucleophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and acids like hydrochloric acid. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent for Alzheimer’s disease due to its ability to inhibit acetylcholinesterase and prevent β-amyloid aggregation.
Neuroprotection: Research has shown that the compound exhibits neuroprotective properties, making it a candidate for the treatment of neurodegenerative diseases.
Metal Chelation: The compound has demonstrated metal chelation properties, which can be useful in the treatment of diseases involving metal ion dysregulation.
Cognitive Enhancement: Studies have indicated that the compound can improve cognition and spatial memory in animal models, suggesting its potential use in cognitive enhancement therapies.
Mechanism of Action
The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide involves several molecular targets and pathways:
Acetylcholinesterase Inhibition: The compound inhibits acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby increasing acetylcholine levels in the brain and improving cognitive function.
β-Amyloid Aggregation Inhibition: The compound prevents the aggregation of β-amyloid peptides, which are implicated in the pathogenesis of Alzheimer’s disease.
Neuroprotection: The compound exhibits neuroprotective effects by reducing oxidative stress and preventing cell death in neuronal cells.
Metal Chelation: The compound chelates metal ions such as copper, which can contribute to the formation of reactive oxygen species and oxidative damage in the brain.
Comparison with Similar Compounds
N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide can be compared with other benzothiazole derivatives, such as:
N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides: These compounds also exhibit acetylcholinesterase inhibition and β-amyloid aggregation inhibition properties but differ in their structural features and specific activities.
Benzothiazole-based Anti-tubercular Compounds: These compounds are primarily studied for their anti-tubercular activity and have different molecular targets and mechanisms of action compared to this compound.
Benzothiazole-piperazine Hybrids: These hybrids have been developed for their multifunctional properties, including neuroprotection and cognitive enhancement, similar to this compound.
Properties
Molecular Formula |
C13H15N3O4S2 |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C13H15N3O4S2/c1-22(18,19)9-2-3-10-11(8-9)21-12(14-10)15-13(17)16-4-6-20-7-5-16/h2-3,8H,4-7H2,1H3,(H,14,15,17) |
InChI Key |
NALKKZCRHCROCE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)N3CCOCC3 |
Origin of Product |
United States |
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